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Compound of Interest

Compound Name: Einecs 256-689-5

Cat. No.: B15471930 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of BAPTA (1,2-bis(o-

aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), a highly selective calcium chelator. Content

is structured to address specific experimental challenges and provide robust protocols for

optimizing its chelation efficiency.

Frequently Asked Questions (FAQs)
Q1: What is BAPTA and why is it used?

A1: BAPTA is a high-affinity, selective calcium (Ca²⁺) chelator. It is widely utilized in research to

buffer intracellular calcium concentrations, thereby allowing for the investigation of the roles of

Ca²⁺ in various cellular signaling pathways.[1][2] Its key advantages include a high selectivity

for Ca²⁺ over magnesium (Mg²⁺), rapid binding and release kinetics compared to other

chelators like EGTA, and relative insensitivity to physiological pH changes.[1][3][4][5]

Q2: What is the difference between BAPTA and BAPTA-AM?

A2: BAPTA in its free acid or salt form is membrane-impermeant and is used for controlling

extracellular Ca²⁺ levels or must be introduced into cells via methods like microinjection.[1][6]

BAPTA-AM is a cell-permeant acetoxymethyl (AM) ester derivative of BAPTA. The AM ester

groups render the molecule lipophilic, allowing it to cross the cell membrane. Once inside the

cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant

BAPTA form in the cytoplasm where it can chelate intracellular Ca²⁺.[4][5][7]
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Q3: How should BAPTA and BAPTA-AM be stored?

A3: BAPTA salts should be stored desiccated and protected from light, with storage

temperatures ranging from room temperature to -20°C for long-term stability (over one year).[1]

BAPTA-AM is more sensitive to hydrolysis and should be stored desiccated and protected from

light at -20°C, where it is stable for at least six months.[1] Stock solutions of BAPTA-AM in

anhydrous DMSO should be aliquoted to avoid multiple freeze-thaw cycles and used within a

week if possible.[1]

Q4: Can BAPTA have effects unrelated to calcium chelation?

A4: Yes, researchers should be aware of potential off-target effects. BAPTA and its derivatives

have been reported to inhibit phospholipase C (PLC) activity independently of their role as Ca²⁺

chelators.[1][2] There is also evidence that BAPTA-AM can inhibit certain voltage-gated

potassium (Kv) channels and induce endoplasmic reticulum (ER) stress.[1][8] Recent studies

also suggest that some cellular effects of BAPTA may be Ca²⁺-independent, for instance,

through the direct inhibition of metabolic enzymes like PFKFB3.[9]
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Problem Possible Cause(s) Recommended Solution(s)

Low or inconsistent loading of

BAPTA-AM into cells.

1. Hydrolysis of BAPTA-AM:

The AM ester has degraded

due to moisture.2. Poor

solubility: BAPTA-AM is

precipitating in the aqueous

loading buffer.3. Active efflux:

Cells are actively pumping out

the de-esterified BAPTA.4.

Insufficient de-esterification:

Intracellular esterase activity is

low.

1. Prepare fresh stock

solutions of BAPTA-AM in

high-quality, anhydrous DMSO.

[1] Aliquot and store properly.2.

Use a non-ionic detergent like

Pluronic® F-127 (typically

0.02-0.04% final

concentration) to improve

solubility and aid dispersion in

the loading buffer.[1][10]3.

Include an organic anion

transporter inhibitor, such as

probenecid (0.5-1.0 mM), in

the loading and experimental

buffer to reduce leakage.[10]4.

Increase the incubation time to

allow for complete hydrolysis

by cellular esterases. A post-

loading incubation of 20-30

minutes is often

recommended.[11]

Observed cellular toxicity or

unexpected physiological

responses.

1. High concentration of

BAPTA-AM or DMSO.2. Off-

target effects: BAPTA may be

affecting other cellular

processes (see FAQ Q4).3.

Calcium depletion: Excessive

chelation is disrupting

essential Ca²⁺-dependent

functions.

1. Perform a dose-response

curve to determine the

minimum effective

concentration of BAPTA-AM

(typically in the 1-10 µM range

for loading).[7] Ensure the final

DMSO concentration is non-

toxic to your cells (usually

<0.5%).2. As a control,

consider using a BAPTA

analog with a low affinity for

Ca²⁺ to determine if the

observed effects are

independent of calcium
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chelation.[9]3. Titrate the

BAPTA-AM concentration

carefully. The goal is often to

buffer, not completely

eliminate, Ca²⁺ signals.

Chelation efficiency appears to

be pH-dependent.

Protonation of carboxylate

groups: Although less sensitive

than EGTA, BAPTA's Ca²⁺

binding can still be affected by

significant pH changes.

BAPTA is generally reliable in

the physiological pH range

(around 7.0-7.4).[4][5]

However, if your experimental

conditions involve significant

pH shifts, it is crucial to

calibrate your measurements

and determine the apparent

dissociation constant for your

specific buffer conditions.

Inconsistent results between

experiments.

1. Variable purity of BAPTA:

The purity of commercially

available BAPTA can vary and

may decrease over time.[12]2.

Presence of interfering ions:

Other divalent or trivalent

cations can interfere with

BAPTA-Ca²⁺ binding.3.

Temperature fluctuations: The

affinity of BAPTA for Ca²⁺ is

temperature-dependent.[12]

1. Source high-purity BAPTA

and consider verifying its

purity. Drying the compound

may eliminate certain

impurities.[12]2. While BAPTA

is highly selective for Ca²⁺

over Mg²⁺, be aware of other

potential interfering ions like

Zn²⁺ in your system.[3]3.

Maintain a consistent

temperature throughout your

experiments and report the

temperature at which

measurements are made.

Data Presentation
Table 1: Dissociation Constants (Kd) of BAPTA for
Calcium under Various Conditions
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Condition Kd (nM) Reference(s)

No Mg²⁺ 160 [1]

1 mM Mg²⁺ 700 [1][13]

100 mM KCl, 10 mM MOPS,

pH 7.2, 22°C
~110 [7]

300 mM KCl
400 - 20,000 (for various

derivatives)
[14][15]

Pseudo-physiological (pH 7.2,

100 mM KCl)

102 (trans-isomer of an

azobenzene derivative)

Note: Dissociation constants can vary significantly with temperature, pH, ionic strength, and the

presence of other ions. It is recommended to determine the Kd under your specific

experimental conditions.[3]

Experimental Protocols
Protocol: Loading Cells with BAPTA-AM for Intracellular
Calcium Chelation
This protocol provides a general guideline for loading adherent cells in a 96-well plate format.

Optimization will be required for different cell types and experimental setups.

Materials:

BAPTA-AM (CAS 126150-97-8)

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Hanks' Balanced Salt Solution with Hepes (HHBS) or other suitable physiological buffer

Pluronic® F-127 (10% w/v stock solution in water)

Probenecid (25 mM stock solution)

Adherent cells cultured in a 96-well plate
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Procedure:

Prepare Stock Solutions:

BAPTA-AM Stock (2-5 mM): Dissolve BAPTA-AM in anhydrous DMSO. For example, to

make a 2 mM solution, mix 1 mg of BAPTA-AM with ~654 µL of DMSO. Store aliquots at

-20°C.[10]

Pluronic® F-127 (10%): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. Gentle

heating (40-50°C) may be required.[10]

Probenecid (25 mM): Prepare in a suitable buffer, potentially using 1 M NaOH to aid

dissolution before adjusting the final volume and pH.[10]

Prepare 2X Loading Buffer:

For a final in-well concentration of 5 µM BAPTA-AM, 0.04% Pluronic® F-127, and 1 mM

Probenecid, prepare a 2X working solution containing 10 µM BAPTA-AM, 0.08%

Pluronic® F-127, and 2 mM Probenecid in HHBS.[10]

Example: To make 1 mL of 2X loading buffer, add 2-5 µL of 2-5 mM BAPTA-AM stock, 8 µL

of 10% Pluronic® F-127, and 80 µL of 25 mM Probenecid to 907-910 µL of HHBS. Mix

well.

Cell Loading:

Grow adherent cells in a 96-well plate to the desired confluency (e.g., in 100 µL of culture

medium).

Add 100 µL of the 2X loading buffer to each well containing 100 µL of culture medium.

This dilutes the buffer to 1X.

Mix gently by pipetting.

Incubation:

Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined

empirically.
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Following the 37°C incubation, allow the plate to sit at room temperature for an additional

30 minutes to ensure complete de-esterification of the BAPTA-AM by intracellular

esterases.[11]

Wash Step:

Gently remove the loading solution from the wells.

Wash the cells once or twice with warm HHBS (or your experimental buffer) containing 1

mM Probenecid to remove extracellular BAPTA-AM.

Experiment:

Add the final experimental buffer (containing 1 mM Probenecid) to the cells. The cells are

now loaded with BAPTA and ready for your experiment.

Visualizations
Experimental Workflow: BAPTA-AM Cell Loading
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Preparation

Cell Loading

Final Steps

Prepare Stock Solutions
(BAPTA-AM in DMSO, Pluronic F-127, Probenecid)

Prepare 2X Loading Buffer
(in HHBS)

Add 2X Loading Buffer to Cells
in Culture Medium (1:1 ratio)

Dispense

Incubate at 37°C
(30-60 min)

Incubate at Room Temp
(30 min for de-esterification)

Wash Cells with Buffer
(+ Probenecid)

Proceed to Wash

Cells Ready for Experiment

Click to download full resolution via product page

Caption: Workflow for loading cells with the calcium chelator BAPTA-AM.
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Signaling Pathway: Inhibition of Ca²⁺-Dependent
MAPK/ERK Pathway by BAPTA
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Click to download full resolution via product page

Caption: BAPTA chelates Ca²⁺, inhibiting PKC and the downstream MAPK/ERK pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15471930#optimizing-the-chelation-efficiency-of-
einecs-256-689-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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